Methyl 2-fluoro-6-(trifluoromethyl)nicotinate
Overview
Description
Preparation Methods
The synthesis of Methyl 2-fluoro-6-(trifluoromethyl)nicotinate typically involves the reaction of 2-fluoro-6-(trifluoromethyl)nicotinic acid with methanol in the presence of a catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Methyl 2-fluoro-6-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 2-fluoro-6-(trifluoromethyl)nicotinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets, such as enzymes and receptors . The fluorine atoms enhance the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively . The trifluoromethyl group also contributes to its lipophilicity, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Methyl 2-fluoro-6-(trifluoromethyl)nicotinate can be compared with other similar compounds, such as:
Methyl 2-chloro-6-(trifluoromethyl)nicotinate: This compound has a chlorine atom instead of a fluorine atom, which affects its reactivity and biological activity.
Methyl 2-bromo-6-(trifluoromethyl)nicotinate:
Methyl 2-methyl-6-(trifluoromethyl)nicotinate: This compound features a methyl group, which influences its steric and electronic characteristics.
This compound stands out due to its unique combination of fluorine and trifluoromethyl groups, which impart distinct chemical and biological properties .
Biological Activity
Methyl 2-fluoro-6-(trifluoromethyl)nicotinate is a pyridine derivative notable for its unique chemical structure, which includes a methyl ester functional group and both fluorine and trifluoromethyl substituents. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities.
- Molecular Formula: C8H6F4N
- Molecular Weight: Approximately 205.14 g/mol
- Solubility: Soluble in organic solvents (e.g., acetone), insoluble in water
The biological activity of this compound primarily involves its interactions with specific molecular targets, which can include enzymes and receptors. These interactions may influence various biological pathways, making it a candidate for drug development aimed at treating inflammatory and metabolic disorders. The compound’s fluorinated groups enhance its ability to modulate biological targets, affecting pharmacokinetics and pharmacodynamics in cellular systems.
Biological Activity Evaluation
Research has demonstrated several biological activities associated with this compound:
- Antimicrobial Activity: Preliminary studies indicate that compounds with similar structures exhibit varying degrees of antimicrobial properties. The presence of fluorine atoms can enhance the interaction with bacterial membranes, leading to increased efficacy against Gram-positive and Gram-negative bacteria .
- Cytotoxicity: In assays involving cancer cell lines, this compound has shown potential cytotoxic effects. For instance, studies on related compounds have indicated that structural modifications can significantly influence cytotoxicity profiles against various cancer cell lines .
- Enzyme Inhibition: The compound has been explored for its ability to inhibit specific enzymes, which is crucial for understanding its therapeutic potential. Research indicates that similar nicotinic acid derivatives can act as effective inhibitors of Dipeptidyl Peptidase IV (DPP-IV), an enzyme linked to metabolic disorders .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals distinct properties that may influence their biological activities:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 5-fluoro-6-(trifluoromethyl)nicotinate | C8H6F4N | Different position of fluorine substitution |
Methyl 2-chloro-6-(trifluoromethyl)nicotinate | C8H6ClF3N | Chlorine instead of fluorine affects reactivity |
Methyl 2-methyl-6-(trifluoromethyl)nicotinate | C9H8F3N | Additional methyl group enhances lipophilicity |
These comparisons highlight how subtle changes in structure can lead to significant variations in biological activity.
Case Studies and Research Findings
- Antimicrobial Studies: A study evaluated the antimicrobial activity of various nicotinic acid derivatives, including those structurally related to this compound. Results indicated that compounds with trifluoromethyl groups exhibited enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assays: Research involving derivatives of this compound demonstrated varying levels of cytotoxicity against human cancer cell lines. Notably, certain modifications led to improved efficacy compared to standard chemotherapeutic agents .
- Enzyme Interaction Studies: Investigations into the enzyme inhibition capabilities of related compounds revealed that modifications in the molecular structure could significantly enhance their inhibitory effects on DPP-IV, suggesting potential applications in diabetes management .
Properties
IUPAC Name |
methyl 2-fluoro-6-(trifluoromethyl)pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c1-15-7(14)4-2-3-5(8(10,11)12)13-6(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOULLKAIHWLQIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401197365 | |
Record name | Methyl 2-fluoro-6-(trifluoromethyl)-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401197365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227564-01-3 | |
Record name | Methyl 2-fluoro-6-(trifluoromethyl)-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227564-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-fluoro-6-(trifluoromethyl)-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401197365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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